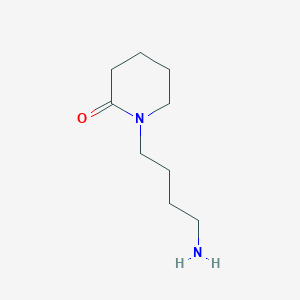amine hydrochloride CAS No. 1171904-72-5](/img/structure/B1519499.png)
[3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “3-(4-Fluorophenoxy)propylamine hydrochloride” is 1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“3-(4-Fluorophenoxy)propylamine hydrochloride” is a liquid at room temperature . More detailed physical and chemical properties might be available from the manufacturer or supplier.Wissenschaftliche Forschungsanwendungen
1. Environmental Phenol Assessment
A study assessed exposure to various environmental phenols, including 3-(4-Fluorophenoxy)propylamine hydrochloride, among pregnant women. The research aimed to understand the presence and impact of these phenols, which are commonly found in consumer and personal care products, pesticides, and food processing. The study measured urinary concentrations of these phenols, noting differences based on race, ethnicity, and geographic location, which may suggest varying levels of exposure. This research is crucial for developing protocols in larger studies and for understanding potential exposure risks associated with these phenols (Mortensen et al., 2014).
2. Oxidative Stress and Inflammation
Another study explored the relationship between urinary phenol and paraben concentrations, including 3-(4-Fluorophenoxy)propylamine hydrochloride, and markers of oxidative stress and inflammation among pregnant women in Puerto Rico. The findings suggest a potential link between exposure to these chemicals during pregnancy and increased oxidative stress and inflammation, which may impact birth outcomes and overall health. This research emphasizes the need for further investigation into the effects of these compounds on human health (Watkins et al., 2015).
3. Genotypic Associations with Urothelial Cancer
Research has also been conducted on the association of genotypes of enzymes responsible for activating carcinogens, including the metabolism of aromatic amines similar to 3-(4-Fluorophenoxy)propylamine hydrochloride, with urothelial cancer in a Japanese population. This study provides insights into the genetic risk factors associated with the bioactivation of carcinogenic compounds and the potential for these compounds to contribute to cancer risk (Ozawa et al., 2002).
These studies collectively enhance our understanding of the potential impacts of 3-(4-Fluorophenoxy)propylamine hydrochloride in various contexts, including environmental exposure, health implications, and genetic associations with disease. Further research is essential to fully comprehend the breadth of its applications and effects.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYKECGFWPZOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)
![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)




![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1519430.png)



